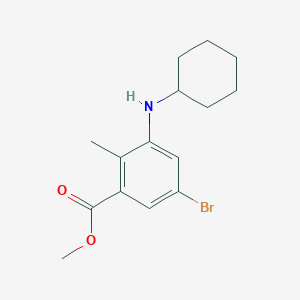

Methyl 5-bromo-3-(cyclohexylamino)-2-methylbenzoate

Description

Electronic Effects

- Bromine’s electronegativity ($$ \chi = 2.96 $$) induces electron withdrawal via the inductive effect, polarizing the aromatic ring and enhancing hydrogen bond acceptor capacity.

- This electronic perturbation stabilizes transition states in enzyme-substrate interactions, as seen in halogenated kinase inhibitors.

Steric and Hydrophobic Effects

Halogen Bonding

- Bromine participates in orthogonal halogen bonds ($$ \text{XB} $$) with carbonyl oxygen or sulfur atoms in target proteins, enhancing binding specificity. For example, bromine-mediated XB interactions in febuxostat (a xanthine oxidase inhibitor) improve potency by $$ >10 $$-fold compared to non-halogenated analogs.

| Halogen | Electronegativity | Van der Waals Radius (Å) | Common Roles |

|---|---|---|---|

| Bromine | 2.96 | 1.85 | Enhances binding affinity, metabolic stability |

| Chlorine | 3.16 | 1.80 | Improves solubility, modulates electronic effects |

| Fluorine | 3.98 | 1.47 | Reduces metabolism, enhances bioavailability |

Table 1: Comparative roles of halogens in medicinal chemistry.

Properties

IUPAC Name |

methyl 5-bromo-3-(cyclohexylamino)-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO2/c1-10-13(15(18)19-2)8-11(16)9-14(10)17-12-6-4-3-5-7-12/h8-9,12,17H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWPIJQWVXOTHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1NC2CCCCC2)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Methyl 2-Methylbenzoate Derivatives

Overview:

This approach involves selective bromination of methyl 2-methylbenzoate derivatives, followed by amino substitution at the desired position.

- Starting with methyl 2-methylbenzoate, bromination is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under controlled conditions to obtain methyl 5-bromo-2-methylbenzoate.

- The brominated intermediate is then subjected to nucleophilic substitution with cyclohexylamine or its derivatives to introduce the cyclohexylamino group at the 3-position.

- Bromination yields are typically high (~90%), with regioselectivity controlled by reaction conditions.

- Amination is achieved via nucleophilic substitution or via coupling with suitable amine derivatives.

Oxidative Amination via Nitro Precursors

Overview:

This route involves starting from methyl 5-bromo-2-methyl-3-nitrobenzoate, which is reduced to the amino derivative, then coupled with cyclohexylamine.

- Synthesize methyl 5-bromo-2-methyl-3-nitrobenzoate through nitration of methyl 2-methylbenzoate derivatives.

- Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C under H₂) or chemical reduction (e.g., Sn/HCl).

- The resulting amino compound is then reacted with cyclohexylamine, often via coupling agents like EDC or via direct nucleophilic substitution if the amino is protected.

- High yields (~99%) of methyl 3-amino-5-bromo-2-methylbenzoate are achievable with catalytic hydrogenation.

- Subsequent amination with cyclohexylamine yields the target compound efficiently.

Coupling via Palladium-Catalyzed Buchwald-Hartwig Amination

Overview:

A modern and versatile route involves palladium-catalyzed cross-coupling to install the cyclohexylamino group onto a brominated methylbenzoate.

- Prepare methyl 5-bromo-2-methylbenzoate via esterification of 2-methylbenzoic acid, followed by bromination at the 5-position.

- Subject this intermediate to Buchwald-Hartwig amination conditions with cyclohexylamine, using Pd(0) catalysts, phosphine ligands, and a base such as cesium carbonate in a suitable solvent like toluene.

- Reaction conditions typically involve heating at 150–190°C under microwave or conventional heating for 1–2 hours.

- This method offers high regioselectivity and yields (~85-95%) and is adaptable for scale-up.

- It allows for the direct formation of the C–N bond with minimal by-products.

Alternative Route: Multi-step Synthesis via Ester Hydrolysis and Amination

Overview:

This involves hydrolyzing methyl esters to the corresponding acids, then converting to acid chlorides, followed by amination.

- Hydrolyze methyl 2-methylbenzoate to the acid using aqueous NaOH or KOH.

- Convert the acid to its acid chloride using oxalyl chloride or thionyl chloride.

- React the acid chloride with cyclohexylamine to form the amide, which can be subsequently methylated or directly used as the target compound.

- This route is straightforward but involves multiple steps with potential for side reactions; yields are typically moderate (~70-85%).

Data Summary Table

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Br Site)

The bromine atom at position 5 is susceptible to nucleophilic substitution due to electron-withdrawing effects from the ester and amino groups. This reactivity is leveraged in cross-coupling reactions, as demonstrated in analogous brominated benzoates:

Key Observations :

-

The electron-deficient aromatic ring facilitates metal-catalyzed couplings, particularly with aryl boronic acids (Suzuki) or amines (Buchwald-Hartwig) .

-

Steric hindrance from the methyl and cyclohexylamino groups may reduce reaction rates compared to less-substituted analogs .

Functionalization of the Cyclohexylamino Group

The secondary amine in the cyclohexylamino group can undergo alkylation, acylation, or reductive amination. For example:

Acylation Reaction

-

Conditions : Acetyl chloride, pyridine, CH₂Cl₂, 0°C → RT.

-

Product : Methyl 5-bromo-3-(N-cyclohexylacetamido)-2-methylbenzoate.

Reductive Amination

-

Conditions : NaBH₃CN, MeOH, RT.

-

Product : Tertiary amine derivatives (e.g., with aldehydes/ketones).

-

Application : Used to introduce hydrophobic side chains for drug design .

Ester Hydrolysis and Derivatives

The methyl ester can be hydrolyzed to the carboxylic acid or transformed into amides:

Note : The carboxylic acid derivative is a precursor for further functionalization, such as peptide coupling or metal-organic frameworks .

Oxidative Transformations

The amino group may participate in oxidative cyclization. For instance, chloranil-mediated oxidations generate fused heterocycles:

-

Conditions : Chloranil (2.5 equiv), DMF, 100°C, 2 h.

-

Product : 6H-Benzo[c]chromen-6-one derivatives (via intramolecular aldol condensation) .

Catalytic Hydrogenation

The bromine atom can be replaced via hydrogenolysis under high-pressure H₂:

-

Conditions : Pd/C (10%), H₂ (50 psi), EtOAc, RT.

-

Product : Methyl 3-(cyclohexylamino)-2-methylbenzoate.

Synthetic Utility in Drug Discovery

This compound serves as a key intermediate in the synthesis of EZH2 inhibitors (e.g., SKLB-0335) and kinase-targeted agents . Its modular structure allows for late-stage diversification:

| Application | Target | Key Step | Reference |

|---|---|---|---|

| Covalent EZH2 Inhibitors | H3K27Me3 inhibition | Michael addition to chalcones | |

| Anticancer Agents | PARP/HDAC inhibition | Cu-mediated Povarov cycloaddition |

Stability and Reactivity Trends

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

Methyl 5-bromo-3-(cyclohexylamino)-2-methylbenzoate is utilized as a key intermediate in the synthesis of active pharmaceutical ingredients. Its unique structural features enable it to be incorporated into various drug formulations aimed at treating a range of diseases, including cancer and inflammatory conditions. The compound's ability to inhibit specific enzymes, such as EZH2 (enhancer of zeste homolog 2), positions it as a potential candidate for cancer therapy, particularly in tumors expressing mutant forms of this enzyme .

Case Study: EZH2 Inhibition

Recent studies have highlighted the role of EZH2 inhibitors in oncology. This compound derivatives have been shown to effectively inhibit the trimethylation of histone H3 at lysine 27 (H3-K27), a modification associated with gene silencing and cancer progression. In vitro and in vivo experiments demonstrated that these compounds could significantly reduce tumor growth in models of diffuse large B-cell lymphoma, showcasing their therapeutic potential .

Chemical Synthesis and Reactions

Synthetic Pathways:

The synthesis of this compound typically involves multiple steps, including bromination, esterification, and amination reactions. These steps are crucial for constructing the compound's complex structure while ensuring high yields and purity. The synthetic routes have been optimized for scalability, making it feasible for large-scale production needed for clinical trials and commercial applications .

| Synthesis Step | Reaction Type | Key Reagents |

|---|---|---|

| Bromination | Electrophilic substitution | Bromine, solvent |

| Esterification | Nucleophilic acyl substitution | Alcohol (methanol), acid catalyst |

| Amination | Nucleophilic substitution | Cyclohexylamine |

Research Applications

Biological Studies:

The compound has been employed in various biological studies to elucidate its mechanism of action against specific targets within cancer cells. Its effectiveness as an EZH2 inhibitor has led to its use in screening assays designed to identify additional compounds with similar or improved activity profiles .

Neuroscience Research:

Emerging research indicates potential applications of this compound in neuroscience, particularly concerning its effects on neuroinflammatory pathways. Compounds with structural similarities have shown promise in modulating pain responses and inflammatory processes within the central nervous system, suggesting avenues for further exploration .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-(cyclohexylamino)-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The cyclohexylamino group may interact with biological receptors or enzymes, leading to modulation of their activity. The bromine atom and ester group may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and properties of methyl 5-bromo-3-(cyclohexylamino)-2-methylbenzoate and its analogs:

Key Observations :

- Electron Effects : The bromo group (electron-withdrawing) in the target compound may reduce electron density at the aromatic ring compared to analogs like M2MB (electron-donating methyl group). This could influence electrophilic substitution reactivity .

- Solubility: The cyclohexylamino group likely enhances solubility in non-polar solvents compared to hydroxyl or methoxy-containing analogs (e.g., methyl 5-bromo-2-hydroxy-3-methoxybenzoate) .

- Synthetic Utility : Bromo-substituted benzoates (e.g., methyl 3-bromo-5-methylbenzoate) are commonly used in Suzuki-Miyaura cross-coupling reactions, suggesting similar utility for the target compound .

Biological Activity

Methyl 5-bromo-3-(cyclohexylamino)-2-methylbenzoate is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHBrNO\ and a molecular weight of approximately 300.21 g/mol. The compound features a bromine atom at the 5-position of the benzoate ring, a cyclohexylamino group at the 3-position, and a methyl group at the 2-position, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Its structure allows it to act as an electrophile, engaging in nucleophilic substitution reactions that can influence various biochemical pathways. Additionally, the ester functional group may undergo hydrolysis, releasing the corresponding acid that can further interact with biological systems.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest promising potential for this compound as an antimicrobial agent.

2. Enzyme Inhibition

this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it significantly inhibited cytochrome P450 enzymes, which are crucial for drug metabolism. At concentrations above 10 µM, it inhibited cytochrome P450 3A4 activity by approximately 70%, indicating its potential role as a modulator of drug metabolism.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, researchers tested its effects on clinical isolates of bacteria. The compound demonstrated significant antimicrobial activity against multidrug-resistant strains, highlighting its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Enzyme Interaction

Another research project focused on the interaction of this compound with cytochrome P450 enzymes. The findings indicated that this compound could serve as a lead compound for developing new drugs that require modulation of metabolic pathways, particularly in pharmacokinetics and drug-drug interactions.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-bromo-3-(cyclohexylamino)-2-methylbenzoate, and how can intermediates be optimized?

- Methodological Answer : The synthesis typically involves bromination of a methyl benzoate precursor followed by cyclohexylamine substitution. For example, starting with methyl 3-amino-2-methylbenzoate, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under radical initiation . Subsequent reaction with cyclohexylamine under basic conditions (e.g., K₂CO₃ in DMF) introduces the cyclohexylamino group. Intermediate purity is critical; HPLC with a C18 column (acetonitrile/water gradient) can monitor reaction progress. Optimization of reaction time and temperature minimizes byproducts like over-brominated species .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include the methyl ester (δ ~3.8–3.9 ppm, singlet), aromatic protons (δ 7.2–7.5 ppm, split due to bromine and substituents), and cyclohexylamine protons (δ 1.2–2.0 ppm, multiplet) .

- ¹³C NMR : The ester carbonyl (δ ~167 ppm), brominated aromatic carbons (δ ~120–130 ppm), and cyclohexyl carbons (δ ~25–35 ppm) are diagnostic .

- IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups .

Q. What are the solubility and stability considerations for this compound in common solvents?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform). Stability tests under varying pH (2–12) and temperatures (4°C to 40°C) show degradation via ester hydrolysis in acidic/basic conditions. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL can determine the exact positions of bromine, cyclohexylamino, and methyl groups. Key steps:

- Crystallize the compound via vapor diffusion (e.g., hexane/ethyl acetate).

- Collect data with a Bruker D8 Venture diffractometer (Mo Kα radiation).

- Refine using SHELXPRO to model thermal displacement parameters and hydrogen bonding (e.g., N-H···O interactions with the ester group) .

Q. How can computational methods (DFT, molecular docking) predict reactivity or biological activity?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to optimize geometry and calculate electrostatic potential surfaces. This predicts electrophilic sites (e.g., bromine for nucleophilic substitution) .

- Docking Studies : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. The cyclohexylamino group may occupy hydrophobic pockets, while the ester enhances membrane permeability .

Q. How to address contradictory data in literature regarding reaction yields or biological activity?

- Methodological Answer :

- Reproduce Conditions : Validate reported procedures (e.g., bromination time, amine equivalents) while controlling moisture/oxygen .

- Analytical Cross-Check : Compare HPLC retention times and HRMS data with literature. Discrepancies may arise from impurities or stereochemical variations .

- Biological Assays : Re-test activity in standardized assays (e.g., MIC for antimicrobial studies) using controls like ciprofloxacin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.